molecular formula C21H21N5O3S B2657311 1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperazin-1-yl)ethan-1-one CAS No. 887219-82-1

1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2657311
CAS No.: 887219-82-1
M. Wt: 423.49
InChI Key: SFFIRQGHWOUINM-UHFFFAOYSA-N
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Description

1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, a triazole ring, a thiazole ring, and a piperazine ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one involves multiple steps, each requiring specific reaction conditions. One common synthetic route involves the following steps:

    Formation of the triazole ring: This step typically involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the thiazole ring: This step involves the reaction of a thioamide with a halogenated compound, often in the presence of a base.

    Coupling of the furan ring: This step involves the reaction of a furan derivative with the triazole-thiazole intermediate, often using a palladium-catalyzed coupling reaction.

    Attachment of the piperazine ring: This step involves the reaction of the intermediate with a piperazine derivative, often under basic conditions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, leading to modulation of their activity. For example, the triazole and thiazole rings can interact with enzyme active sites, while the piperazine ring can interact with receptor binding sites.

Comparison with Similar Compounds

1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14(27)24-9-11-25(12-10-24)17(15-6-3-2-4-7-15)18-20(28)26-21(30-18)22-19(23-26)16-8-5-13-29-16/h2-8,13,17,28H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFIRQGHWOUINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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